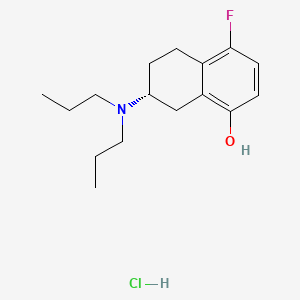

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is a useful research compound. Its molecular formula is C16H25ClFNO and its molecular weight is 301.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as R(+)-UH-301, is a compound that exhibits significant biological activity primarily as a selective agonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, biological effects, and research findings related to its activity.

- Molecular Formula : C16H24ClFN2O

- Molecular Weight : 301.83 g/mol

- CAS Number : 127126-22-1

- Boiling Point : 382ºC at 760 mmHg

- LogP : 4.31 (indicating lipophilicity)

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a potent and selective agonist at the 5-HT1A receptor. The compound's structural characteristics allow it to bind effectively to this receptor, leading to various physiological effects, including modulation of neurotransmitter release and influence on mood and pain perception.

Antinociceptive Effects

Research has demonstrated that R(+)-UH-301 exhibits antinociceptive properties in animal models. In experiments involving rats, the compound significantly reduced formalin-induced flinching, indicating its potential use in pain management .

Receptor Interaction Studies

Studies have shown that R(+)-UH-301 interacts with 5-HT1A receptors with varying degrees of intrinsic activity. Specifically, while R-enantiomers are characterized as full agonists at these receptors, S-enantiomers exhibit partial agonistic or antagonistic properties . This differential activity is crucial for drug development targeting specific therapeutic outcomes.

Case Studies and Experimental Data

- Study on Efficacy : A study published in the Journal of Medicinal Chemistry discussed the synthesis of various derivatives of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin and their interactions with 5-HT1A receptors. The findings indicated that modifications in the molecular structure could enhance receptor affinity and efficacy .

- Pharmacological Profile : Another study highlighted that R(+)-UH-301 significantly inhibited VIP-stimulated cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors, showcasing its agonistic effects on receptor signaling pathways .

- Comparative Analysis : In comparative studies involving other 5-HT1A receptor ligands, R(+)-UH-301 demonstrated superior potency and selectivity, making it a valuable candidate for further pharmacological exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24ClFN2O |

| Molecular Weight | 301.83 g/mol |

| Boiling Point | 382ºC |

| LogP | 4.31 |

| Primary Target | 5-HT1A Receptor |

科学研究应用

Pharmacological Applications

1. Serotonin Receptor Agonism

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride acts primarily as a selective agonist for the 5-HT1A serotonin receptor. Its pharmacological properties have been extensively studied in various animal models, demonstrating its potential effects on mood regulation and anxiety.

Case Study Example :

In a study examining the effects of R(+)-UH-301 on locomotion and activity in rats, it was observed that this compound significantly influenced motor activities, indicating its potential role in modulating serotonergic pathways that affect behavior .

2. Antinociceptive Effects

The compound has been investigated for its antinociceptive properties. Research indicates that R(+)-UH-301 effectively reduces pain responses in animal models, suggesting its utility in pain management therapies.

Data Table: Antinociceptive Effects of R(+)-UH-301

| Study Reference | Model Used | Dosage | Observed Effect |

|---|---|---|---|

| Rat model | 0.1 mg/kg | Significant reduction in formalin-induced flinching | |

| Mouse model | 1 mg/kg | Decreased response to pain stimuli |

Neuropharmacological Studies

3. Dopaminergic Modulation

Research has shown that this compound can modulate dopaminergic activity. This modulation is crucial for understanding the interplay between serotonin and dopamine systems in the brain.

Case Study Example :

A study highlighted how R(+)-UH-301 affected midbrain dopamine neurons' firing patterns when administered to rats, providing insights into its potential effects on neuropsychiatric disorders .

Comparative Studies

To better understand the efficacy of this compound, comparative studies with other compounds targeting the same receptors have been conducted.

Data Table: Comparative Efficacy of Serotonergic Compounds

| Compound Name | Receptor Target | Efficacy (based on animal studies) |

|---|---|---|

| (R)-5-Fluoro-8-hydroxy-DPAT | 5-HT1A | High |

| (S)-UH-301 | 5-HT1A | Moderate |

| (R)-8-OH-DPAT | 5-HT1A | High |

常见问题

Basic Research Questions

Q. What is the primary pharmacological target of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, and how is its receptor specificity validated?

The compound is a selective agonist of the 5-HT1A receptor. Receptor specificity is validated through competitive radioligand binding assays using tissues or cell lines expressing 5-HT1A receptors. For example, displacement studies with tritiated 8-OH-DPAT ([<sup>3</sup>H]-8-OH-DPAT) demonstrate its affinity for 5-HT1A over other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A). Functional assays, such as inhibition of adenylate cyclase activity, further confirm agonist activity .

Q. What experimental models are commonly used to study the behavioral effects of this compound?

Rodent models are standard for behavioral studies. For locomotor activity, non-habituated rats are observed in open-field tests, where (R)-enantiomers typically reduce locomotion and rearing compared to (S)-enantiomers. Tests for anxiolytic or antidepressant effects employ paradigms like the elevated plus-maze or forced swim test, with dose-dependent responses validated against reference drugs (e.g., buspirone) .

Q. How does the (R)-enantiomer differ pharmacologically from its (S)-counterpart?

The (R)-enantiomer exhibits full agonist activity at 5-HT1A receptors, while the (S)-enantiomer (e.g., (S)-UH-301) acts as a potent antagonist. This enantiomeric divergence is demonstrated in vivo: (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin induces hypothermia and reduced locomotor activity in rats, effects that are completely antagonized by (S)-enantiomers. Stereoselective binding assays (e.g., using brain homogenates) confirm higher affinity of the (R)-form for 5-HT1A sites .

Q. What are the standard protocols for administering this compound in vivo?

Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is typical, with doses ranging from 0.1 to 5 mg/kg in rodents. For central effects, intracerebroventricular (i.c.v.) administration is used. Pretreatment with selective antagonists (e.g., WAY-100635) or monoamine depletion agents (e.g., α-methyl-p-tyrosine) controls for off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 5-HT1A receptor-mediated cardiovascular effects?

The compound lowers blood pressure and heart rate in conscious rats via central 5-HT1A activation, independent of peripheral adrenergic pathways. Contradictions arise when using anesthetized or pithed models, where sympathetic tone is altered. To address this:

- Use telemetry in conscious animals to avoid anesthesia artifacts.

- Validate receptor specificity with irreversible antagonists (e.g., 8-MeO-CIEPAT) administered intracisternally.

- Monitor catecholamine depletion (e.g., using α-monofluoromethyl-dopa) to assess indirect mechanisms .

Q. What methodologies are recommended for studying functional interactions between 5-HT1A and other receptors (e.g., α2-adrenoceptors)?

- Co-administration studies : Combine (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin with α2 antagonists (e.g., yohimbine) to test for cross-talk.

- Microdialysis : Measure extracellular serotonin and norepinephrine levels in brain regions like the dorsal raphe or prefrontal cortex.

- Receptor autoradiography : Map colocalization of 5-HT1A and α2 receptors in tissue sections .

Q. How can PET imaging be optimized to study 5-HT1A receptor occupancy by this compound?

Use radiolabeled analogs (e.g., [<sup>11</sup>C]-(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin) in combination with microdialysis to correlate receptor occupancy with extracellular serotonin levels. Blocking studies with WAY-100635 or cold (unlabeled) compound validate specificity. Kinetic modeling (e.g., Logan graphical analysis) improves quantification of binding potential .

Q. What strategies address discrepancies in enantiomer potency across species?

The compound’s effects vary in insects (e.g., Pieris rapae) due to species-specific receptor isoforms. To reconcile

- Perform comparative genomics to identify 5-HT1A receptor orthologs.

- Use heterologous expression systems (e.g., HEK293 cells) to test enantiomer binding across species.

- Validate functional responses via cAMP or calcium flux assays .

Q. Methodological Considerations

Table 1: Key Pharmacological Parameters of this compound

Note : Always include vehicle controls (e.g., saline with 10% PEG 400) to account for solvent effects on behavior or physiology .

属性

CAS 编号 |

127126-20-9 |

|---|---|

分子式 |

C16H25ClFNO |

分子量 |

301.83 g/mol |

IUPAC 名称 |

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

InChI |

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m1./s1 |

InChI 键 |

FKUVCCNCUAFKAH-UTONKHPSSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

手性 SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F.Cl |

规范 SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。